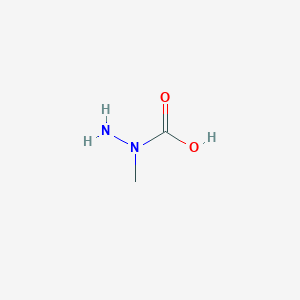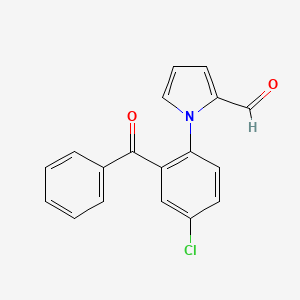
H-Tyr-Ala-Gly-Phe-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Tyr-Ala-Gly-Phe-Met-OH is a pentapeptide consisting of the amino acids tyrosine, alanine, glycine, phenylalanine, and methionine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Ala-Gly-Phe-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the free amine group of the resin-bound peptide.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Tyr-Ala-Gly-Phe-Met-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Enzymatic or chemical methods for site-directed mutagenesis.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
Peptides like H-Tyr-Ala-Gly-Phe-Met-OH are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation and stability .
Biology
In biological research, these peptides are used to study protein-protein interactions , enzyme-substrate specificity, and cellular signaling pathways .
Medicine
Peptides have therapeutic potential in treating various diseases. For example, similar peptides are studied for their analgesic properties and potential use in pain management .
Industry
In the industrial sector, peptides are used in the development of biomaterials and as components in cosmetic formulations .
Mechanism of Action
The mechanism of action of peptides like H-Tyr-Ala-Gly-Phe-Met-OH involves their interaction with specific receptors or enzymes in the body. For instance, similar peptides can bind to opioid receptors, modulating pain perception and other physiological responses . The molecular targets and pathways involved often include G-protein coupled receptors (GPCRs) and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Gly-Phe-Met-OH: (Methionine-enkephalin)
H-Tyr-Gly-Gly-Phe-Leu-OH: (Leucine-enkephalin)
Uniqueness
H-Tyr-Ala-Gly-Phe-Met-OH is unique due to the presence of alanine, which can influence its structural conformation and biological activity compared to other similar peptides .
Conclusion
This compound is a versatile peptide with significant applications in scientific research, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various studies and potential therapeutic uses.
Properties
CAS No. |
63058-21-9 |
|---|---|
Molecular Formula |
C28H37N5O7S |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21-,22-,23-/m0/s1 |
InChI Key |
MHNSNPIYASDSCR-ZMVGRULKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
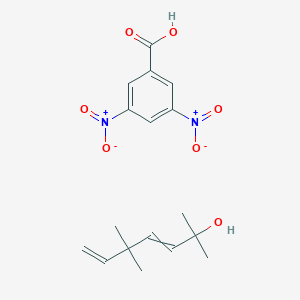
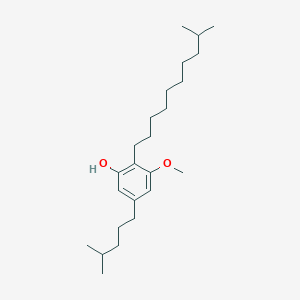
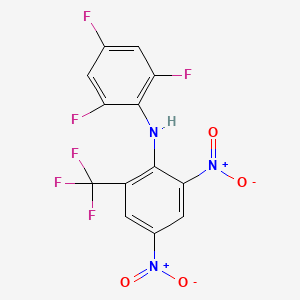
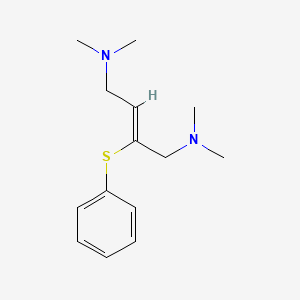
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
